molecular formula C25H20FN3O5S B11431534 [3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl](3-nitrophenyl)methanone

[3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl](3-nitrophenyl)methanone

Cat. No.: B11431534
M. Wt: 493.5 g/mol
InChI Key: MGUQKXVPVKRBEM-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone is a complex organic compound characterized by its unique structural features. This compound belongs to the class of benzoxadiazocines, which are known for their diverse biological activities and potential therapeutic applications. The presence of fluorophenyl, methoxy, and nitrophenyl groups in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazocin Core: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazocin core. This can be achieved through a condensation reaction between an ortho-diamine and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorophenyl and Methoxy Groups: The next step involves the introduction of the fluorophenyl and methoxy groups through electrophilic aromatic substitution reactions. These reactions are typically carried out using fluorobenzene and methoxybenzene derivatives in the presence of a Lewis acid catalyst.

    Thioxo Group Incorporation: The incorporation of the thioxo group is achieved through a thiolation reaction, where a thiol reagent is used to introduce the sulfur atom into the benzoxadiazocin core.

    Attachment of the Nitrophenyl Group: The final step involves the attachment of the nitrophenyl group through a nucleophilic aromatic substitution reaction. This is typically carried out using a nitrophenyl halide and a suitable nucleophile under basic conditions.

Industrial Production Methods

Industrial production of 3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thioxo groups, leading to the formation of corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or tin(II) chloride in hydrochloric acid, are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents, while nucleophilic substitutions may involve nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

Biology

In biological research, the compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in studying enzyme inhibition and receptor binding.

Medicine

The compound’s potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This can result in inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone
  • 3-(4-bromophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone

Uniqueness

The presence of the fluorophenyl group in 3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its chlorophenyl and bromophenyl analogs. This makes it a more potent compound in various applications, particularly in medicinal chemistry and biological research.

Properties

Molecular Formula

C25H20FN3O5S

Molecular Weight

493.5 g/mol

IUPAC Name

[10-(4-fluorophenyl)-6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-12-yl]-(3-nitrophenyl)methanone

InChI

InChI=1S/C25H20FN3O5S/c1-25-14-20(19-7-4-8-21(33-2)22(19)34-25)27(23(30)15-5-3-6-18(13-15)29(31)32)24(35)28(25)17-11-9-16(26)10-12-17/h3-13,20H,14H2,1-2H3

InChI Key

MGUQKXVPVKRBEM-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3=C(O1)C(=CC=C3)OC)N(C(=S)N2C4=CC=C(C=C4)F)C(=O)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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